molecular formula C11H20O2 B2655475 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid CAS No. 1254119-78-2

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid

Cat. No. B2655475
M. Wt: 184.279
InChI Key: VQGYCTRDKSTGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid is 1S/C11H20O2/c1-10(2)5-8(9(12)13)6-11(3,4)7-10/h8H,5-7H2,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The boiling point of 3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid is predicted to be 268.8±8.0 °C, and its density is predicted to be 0.942±0.06 g/cm3 . The pKa value is predicted to be 5.11±0.50 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Stereochemical Outcomes in Reactions: A study highlighted the stereochemical results of bromination and epoxidation reactions involving cyclohexene carboxylic acid derivatives, illustrating the influence of stereochemistry on product formation in organic synthesis (Bellucci, Marioni, & Marsili, 1972).
  • Functionalization of Siloxanes: Research on linear and cyclic siloxanes functionalized with polar groups by thiol-ene addition showcased the modification of hydrophobic substrates to introduce carboxyl groups, indicating the method's utility in creating compounds with amphiphilic character (Turcan-Trofin et al., 2019).
  • Metal-Organic Frameworks (MOFs): A study described the synthesis of novel complexes with cyclohexanetetracarboxylate ligands, exploring their structures, magnetic, and luminescent properties. This research underscores the potential of flexible cyclohexane carboxylate derivatives in constructing MOFs with unique properties (Wang, Zhang, & Li, 2009).

Materials Science and Supramolecular Chemistry

  • Polyimide Synthesis: Investigations into soluble and colorless polyimides from bicyclo[2.2.2]octane-derived tetracarboxylic dianhydrides showcased the development of materials with excellent thermal stability, highlighting the role of cyclohexane carboxylate derivatives in high-performance polymer synthesis (Matsumoto & Kurosaki, 1997).
  • Supramolecular Gelators: A study utilized cyclohexanecarboxylic acid derivatives as effective gelators for solidifying ionic liquid electrolytes, demonstrating their application in dye-sensitized solar cells and highlighting the potential of these compounds in renewable energy technologies (Décoppet et al., 2014).

Supramolecular Architectures

  • Acid-Base Complexes: Research on the supramolecular architectures of cyclohexane-1,3cis,5cis-tricarboxylic acid in acid-base complexes revealed various supramolecular motifs, such as tapes, sheets, and networks, showcasing the versatility of cyclohexane carboxylate derivatives in forming complex structures (Shan, Bond, & Jones, 2003).

Safety And Hazards

The compound is classified under GHS07 (irritant) and GHS05 (corrosive) hazard pictograms . The hazard statements associated with it are H315 (causes skin irritation), H335 (may cause respiratory irritation), and H318 (causes serious eye damage) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3,3,5,5-tetramethylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2)5-8(9(12)13)6-11(3,4)7-10/h8H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGYCTRDKSTGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylcyclohexane-1-carboxylic acid

CAS RN

1254119-78-2
Record name 3,3,5,5-tetramethylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.